Butanedinitrile, 2,3-diethyl-2,3-dimethyl-

Description

The exact mass of the compound Butanedinitrile, 2,3-diethyl-2,3-dimethyl- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Butanedinitrile, 2,3-diethyl-2,3-dimethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Butanedinitrile, 2,3-diethyl-2,3-dimethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

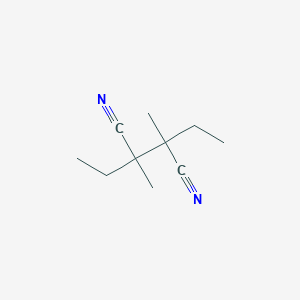

Structure

3D Structure

Properties

IUPAC Name |

2,3-diethyl-2,3-dimethylbutanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2/c1-5-9(3,7-11)10(4,6-2)8-12/h5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPKRPUBUHLHYRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C#N)C(C)(CC)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40926235 | |

| Record name | 2,3-Diethyl-2,3-dimethylbutanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40926235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128903-20-8 | |

| Record name | 2,3-Diethyl-2,3-dimethylbutanedinitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=128903-20-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Diethyl-2,3-dimethylsuccinonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128903208 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Diethyl-2,3-dimethylbutanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40926235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of Butanedinitrile, 2,3-diethyl-2,3-dimethyl-

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Butanedinitrile, 2,3-diethyl-2,3-dimethyl-, a tetra-substituted succinonitrile derivative. Due to the limited availability of direct experimental data for this specific compound in published literature, this guide outlines a plausible synthetic approach based on established organic chemistry principles and provides a detailed framework for its characterization using modern analytical techniques.

Compound Identity and Properties

Butanedinitrile, 2,3-diethyl-2,3-dimethyl-, also known as 2,3-diethyl-2,3-dimethylsuccinonitrile, is a dinitrile with a highly substituted butane backbone. The presence of two adjacent quaternary carbon atoms sterically hinders the central carbon-carbon bond.

| Property | Value |

| Molecular Formula | C₁₀H₁₆N₂ |

| Molecular Weight | 164.25 g/mol [1] |

| CAS Number | 128903-20-8 (Unspecified stereochemistry)[1], 85688-81-9 (meso form)[2] |

| IUPAC Name | 2,3-diethyl-2,3-dimethylbutanedinitrile |

Proposed Synthesis

Proposed Synthetic Pathway

The proposed synthesis involves a base-mediated dimerization and subsequent diethylation of 2-methylbutanenitrile.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 2,3-dimethylsuccinonitrile

-

Reaction Setup: A three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a dry ice/acetone condenser is charged with anhydrous liquid ammonia.

-

Formation of Sodium Amide: Small pieces of sodium metal are added portion-wise to the liquid ammonia with stirring until a persistent blue color is observed. A catalytic amount of ferric nitrate is then added to facilitate the formation of sodium amide. The blue color will dissipate, indicating the conversion of sodium to sodium amide.

-

Carbanion Formation: 2-methylbutanenitrile, dissolved in anhydrous diethyl ether, is added dropwise to the sodium amide suspension at -78 °C. The mixture is stirred for 1-2 hours to ensure complete formation of the carbanion.

-

Dimerization: Another equivalent of 2-methylbutanenitrile is added dropwise to the reaction mixture. The reaction is allowed to proceed for several hours at -78 °C and then slowly warmed to room temperature to evaporate the ammonia.

-

Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by vacuum distillation or column chromatography to yield 2,3-dimethylsuccinonitrile.

Step 2: Synthesis of Butanedinitrile, 2,3-diethyl-2,3-dimethyl-

-

Reaction Setup: A dry, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen) is charged with a solution of diisopropylamine in anhydrous tetrahydrofuran (THF). The flask is cooled to -78 °C.

-

LDA Formation: A solution of n-butyllithium in hexanes is added dropwise to the diisopropylamine solution. The mixture is stirred at -78 °C for 30 minutes to form lithium diisopropylamide (LDA).

-

Deprotonation: A solution of 2,3-dimethylsuccinonitrile in anhydrous THF is added dropwise to the LDA solution at -78 °C. The mixture is stirred for 1 hour to ensure complete deprotonation.

-

Alkylation: Two equivalents of ethyl iodide are added dropwise to the reaction mixture at -78 °C. The reaction is allowed to slowly warm to room temperature and stirred overnight.

-

Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The mixture is extracted with diethyl ether. The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated. The crude product is purified by column chromatography on silica gel to afford Butanedinitrile, 2,3-diethyl-2,3-dimethyl-.

Characterization

A thorough characterization is essential to confirm the identity and purity of the synthesized Butanedinitrile, 2,3-diethyl-2,3-dimethyl-. The following analytical techniques are recommended.

Spectroscopic Data (Predicted)

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the methyl and ethyl protons. Due to the symmetry of the meso compound, a simplified spectrum is expected. The ethyl group would show a triplet for the methyl protons and a quartet for the methylene protons. The methyl groups attached to the quaternary carbons would appear as a singlet. |

| ¹³C NMR | A characteristic signal for the nitrile carbon is expected in the range of 115-125 ppm. Signals for the quaternary carbons, methylene carbons of the ethyl groups, and methyl carbons would also be present. |

| FTIR | A sharp, medium-intensity absorption band around 2240-2260 cm⁻¹ corresponding to the C≡N stretching vibration. Aliphatic C-H stretching vibrations will be observed in the 2850-3000 cm⁻¹ region. |

| Mass Spec. | The molecular ion peak (M⁺) should be observed at m/z = 164. Fragmentation patterns would likely involve the loss of ethyl and methyl groups. |

Characterization Workflow

Detailed Characterization Protocols

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).

-

Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

For ¹H NMR, record the chemical shifts, multiplicities, coupling constants, and integration of all signals.

-

For ¹³C NMR, record the chemical shifts of all distinct carbon atoms. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Acquire the IR spectrum of the purified compound using either a neat liquid film (if the compound is an oil) between two salt plates (e.g., NaCl or KBr) or as a KBr pellet (if the compound is a solid).

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption frequencies, paying close attention to the C≡N and C-H stretching regions.

-

-

Mass Spectrometry (MS):

-

Obtain the mass spectrum using a mass spectrometer with a suitable ionization technique, such as electron ionization (EI) for GC-MS analysis or electrospray ionization (ESI) for LC-MS analysis.

-

Identify the molecular ion peak and analyze the fragmentation pattern to support the proposed structure.

-

High-resolution mass spectrometry (HRMS) should be performed to determine the exact mass and confirm the elemental composition.

-

-

Elemental Analysis:

-

Submit a sample of the highly purified compound for elemental analysis (C, H, N).

-

Compare the experimentally determined percentages of each element with the calculated theoretical values to further confirm the purity and composition of the compound.

-

Potential Applications and Future Directions

While specific biological activities or applications of Butanedinitrile, 2,3-diethyl-2,3-dimethyl- are not well-documented, its structure suggests potential areas for investigation:

-

Drug Development: The dinitrile functionality can be a precursor to other functional groups, making it a potential building block in the synthesis of more complex, biologically active molecules. The steric hindrance around the central bond may impart unique conformational properties to its derivatives.

-

Materials Science: Dinitriles can serve as monomers or cross-linking agents in polymer synthesis. The tetra-substituted nature of this compound could lead to polymers with interesting thermal and mechanical properties.

-

Ligand Design: The nitrogen atoms of the nitrile groups possess lone pairs of electrons and could potentially coordinate with metal ions, suggesting its use as a ligand in coordination chemistry.

Further research is required to explore the chemical reactivity, biological activity, and material properties of this compound. The synthetic and characterization protocols outlined in this guide provide a solid foundation for such future investigations.

References

An In-depth Technical Guide to the Physicochemical Properties of 2,3-diethyl-2,3-dimethylbutanedinitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties of 2,3-diethyl-2,3-dimethylbutanedinitrile (CAS No. 128903-20-8). Due to the limited availability of experimental data for this specific compound, this document primarily collates predicted data from various computational sources. It is designed to serve as a foundational resource for researchers and professionals in chemistry and drug development who may be interested in the synthesis, characterization, or potential applications of sterically hindered dinitriles. This guide also proposes a potential synthetic route and outlines a general experimental workflow.

Introduction

2,3-diethyl-2,3-dimethylbutanedinitrile, also known as 2,3-diethyl-2,3-dimethylsuccinonitrile, is a symmetrically substituted aliphatic dinitrile. Its structure is characterized by a butane backbone with two nitrile groups and two quaternary carbon centers at the C2 and C3 positions. Each of these centers is substituted with both a methyl and an ethyl group, leading to significant steric hindrance around the central carbon-carbon bond.[1] This steric congestion is expected to significantly influence its reactivity and physical properties compared to simpler, linear dinitriles.

Nitrile-containing compounds are of significant interest in organic synthesis and medicinal chemistry due to the versatile reactivity of the cyano group, which can be transformed into various other functional groups such as amines, amides, and carboxylic acids.

Physicochemical Properties

The majority of the available data on the physicochemical properties of 2,3-diethyl-2,3-dimethylbutanedinitrile is derived from computational predictions. These values provide useful estimates for experimental design and theoretical modeling.

General and Physical Properties

A summary of the key identifiers and predicted physical properties is presented in Table 1.

| Property | Value | Source(s) |

| IUPAC Name | 2,3-diethyl-2,3-dimethylbutanedinitrile | PubChem[2] |

| Synonyms | 2,3-Diethyl-2,3-dimethylsuccinonitrile, Butanedinitrile, 2,3-diethyl-2,3-dimethyl- | PubChem[2] |

| CAS Number | 128903-20-8 | ChemSrc[3], PubChem[2] |

| Molecular Formula | C₁₀H₁₆N₂ | ChemSrc[3], PubChem[2] |

| Molecular Weight | 164.25 g/mol | PubChem[2] |

| Predicted Boiling Point | 295.9 °C at 760 mmHg | ChemSrc[3] |

| Predicted Density | 0.91 g/cm³ | ChemSrc[3] |

| Predicted Flash Point | 129.9 °C | ChemSrc[3] |

| Predicted LogP | 2.86616 | ChemSrc[3] |

| Predicted Vapor Pressure | 0.00149 mmHg at 25°C | ChemSrc[3] |

| Predicted Refractive Index | 1.446 | ChemSrc[3] |

Spectroscopic Data (Predicted)

Predicted spectroscopic data can guide the characterization of synthesized 2,3-diethyl-2,3-dimethylbutanedinitrile.

| Spectrum Type | Predicted Chemical Shifts / Frequencies |

| ¹H NMR | Due to the molecule's symmetry, three primary signals are expected: a triplet for the methyl protons of the ethyl groups, a quartet for the methylene protons of the ethyl groups, and a singlet for the six methyl protons directly attached to the quaternary carbons. |

| ¹³C NMR | Characteristic signals are expected for the nitrile carbons (115-125 ppm), the quaternary carbons, and the carbons of the ethyl and methyl groups.[1] |

| IR Spectroscopy | A sharp, medium-intensity peak characteristic of the C≡N stretch is expected around 2240 cm⁻¹. C-H stretching from the alkyl groups is anticipated in the 2850-3000 cm⁻¹ region, with C-H bending vibrations appearing between 1350-1480 cm⁻¹.[1] |

Proposed Experimental Protocols

As of the time of this writing, specific, peer-reviewed experimental protocols for the synthesis of 2,3-diethyl-2,3-dimethylbutanedinitrile are not available. However, a plausible synthetic route can be proposed based on established methods for the alkylation of nitriles.

Proposed Synthesis: Sequential Alkylation of 2,3-Dimethylbutanedinitrile

This proposed method involves the deprotonation of 2,3-dimethylbutanedinitrile followed by sequential alkylation with an ethylating agent. The steric hindrance of the starting material and the product necessitates the use of a strong base and a polar aprotic solvent to facilitate the reaction.

Materials:

-

2,3-Dimethylbutanedinitrile

-

Sodium amide (NaNH₂) or other strong, non-nucleophilic base

-

Ethyl iodide or ethyl bromide

-

Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, a dropping funnel, and a nitrogen inlet is charged with a solution of 2,3-dimethylbutanedinitrile in anhydrous DMF.

-

Deprotonation: The solution is cooled to 0 °C in an ice bath. Sodium amide (2.2 equivalents) is added portion-wise under a positive pressure of nitrogen. The mixture is stirred at this temperature for 1-2 hours to ensure complete formation of the dianion.

-

Alkylation: Ethyl iodide (2.5 equivalents) is added dropwise to the reaction mixture via the dropping funnel, maintaining the temperature at 0 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to 50-60 °C for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup: After the reaction is complete, the mixture is cooled to room temperature and quenched by the slow addition of saturated aqueous NH₄Cl solution. The aqueous layer is extracted three times with diethyl ether.

-

Purification: The combined organic extracts are washed sequentially with water, saturated aqueous NaHCO₃ solution, and brine. The organic layer is then dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Final Purification: The crude product can be further purified by vacuum distillation or flash column chromatography on silica gel.

Logical Workflow Diagram

The following diagram illustrates the proposed experimental workflow for the synthesis and purification of 2,3-diethyl-2,3-dimethylbutanedinitrile.

Safety and Handling

While a specific material safety data sheet (MSDS) for 2,3-diethyl-2,3-dimethylbutanedinitrile is not widely available, it should be handled with extreme caution. Nitrile compounds can be toxic if inhaled, ingested, or absorbed through the skin. Based on aggregated GHS information, this compound is considered to have high acute toxicity.[2]

General Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

In case of accidental exposure, seek immediate medical attention.

Conclusion and Future Directions

2,3-diethyl-2,3-dimethylbutanedinitrile is a sterically hindered dinitrile for which there is a notable lack of experimental data in the public domain. The predicted physicochemical properties suggest a high-boiling, lipophilic liquid. The significant steric hindrance within the molecule likely dictates its reactivity, requiring more forcing conditions for chemical transformations compared to less substituted nitriles.

Future research should focus on the experimental validation of the predicted properties. The synthesis and full spectroscopic characterization (NMR, IR, Mass Spectrometry) of this compound would be a valuable first step. Subsequent studies could explore its reactivity, including hydrolysis, reduction, and cycloaddition reactions, to understand the influence of the bulky substituents. Given the prevalence of nitrile-containing compounds in various applications, a thorough toxicological assessment would also be necessary before any potential applications could be considered. There is currently no information to suggest any biological activity or its involvement in any signaling pathways.

References

Spectroscopic Data Analysis of CAS 128903-20-8: A Technical Guide

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Spectroscopic Characterization of Butanedinitrile, 2,3-diethyl-2,3-dimethyl-

This technical guide provides a comprehensive overview of the spectroscopic data for the compound with CAS number 128903-20-8, identified as Butanedinitrile, 2,3-diethyl-2,3-dimethyl-. The document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and related fields who are working with or have an interest in this and similar aliphatic dinitrile compounds.

Compound Identification

-

Chemical Name: Butanedinitrile, 2,3-diethyl-2,3-dimethyl-[1][2][3][4][5][]

-

Synonyms: 2,3-diethyl-2,3-dimethylsuccinonitrile, VAZO-64A[3][4][]

Predicted Spectroscopic Data

Due to the limited availability of public experimental spectra for CAS 128903-20-8, this section presents predicted spectroscopic data based on computational models and typical values for similar chemical structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show three distinct signals corresponding to the different proton environments in the molecule.

¹³C NMR (Carbon NMR): The carbon NMR spectrum is predicted to display five signals, representing the unique carbon atoms in the structure.

| ¹H NMR | ¹³C NMR | |||

| Predicted Chemical Shift (ppm) | Predicted Multiplicity | Assignment | Predicted Chemical Shift (ppm) | Assignment |

| ~ 0.9 - 1.2 | Triplet | -CH₂CH₃ | ~ 115 - 125 | C ≡N |

| ~ 1.5 - 1.8 | Quartet | -CH₂ CH₃ | ~ 40 - 50 | -C (CH₃)(C₂H₅) |

| ~ 1.3 - 1.6 | Singlet | -C(CH₃ ) | ~ 25 - 35 | -CH₂ CH₃ |

| ~ 20 - 30 | -C(CH₃ ) | |||

| ~ 8 - 15 | -CH₂CH₃ |

Infrared (IR) Spectroscopy

The FT-IR spectrum is a valuable tool for identifying the functional groups present in a molecule. For Butanedinitrile, 2,3-diethyl-2,3-dimethyl-, the most characteristic absorption is that of the nitrile group.

| Predicted IR Absorption | |

| Frequency Range (cm⁻¹) | Vibrational Mode |

| 2240-2260 | C≡N stretch (Nitrile) |

| 2850-3000 | C-H stretch (Alkyl) |

| 1350-1480 | C-H bend (Alkyl) |

| Below 1500 | C-C stretch (Fingerprint region) |

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is crucial for determining the precise molecular weight and elemental composition.

| Mass Spectrometry Data | |

| Calculated Exact Mass | 164.1313 Da |

| Molecular Formula | C₁₀H₁₆N₂ |

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: Dissolve 5-20 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The deuterated solvent is necessary for the instrument's lock system.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the sample solution. TMS provides a reference signal at 0 ppm for calibrating the chemical shifts.

-

Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the sample height is sufficient for the instrument's detector.

-

Instrument Setup: Place the NMR tube in the spectrometer's probe. The instrument is then tuned and shimmed to optimize the magnetic field homogeneity.

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to generate the frequency-domain spectrum. Phase and baseline corrections are applied, and the chemical shifts are referenced to the internal standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Methodology (for liquid samples):

-

Sample Preparation (Neat Liquid): Place one to two drops of the liquid sample directly onto the surface of a salt plate (e.g., NaCl or KBr). Place a second salt plate on top to create a thin liquid film.

-

Background Spectrum: Acquire a background spectrum of the empty sample compartment to account for atmospheric and instrumental interferences.

-

Sample Spectrum: Place the sample holder with the salt plates into the spectrometer's sample compartment.

-

Data Acquisition: Acquire the FT-IR spectrum. The instrument passes an infrared beam through the sample and measures the amount of light absorbed at each frequency.

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to produce the final absorbance or transmittance spectrum. The positions and intensities of the absorption bands are then analyzed to identify functional groups.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate the components of a sample and determine their respective mass-to-charge ratios, providing information on molecular weight and fragmentation patterns.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample (typically in the low ppm range) in a volatile organic solvent such as hexane, dichloromethane, or ethyl acetate.

-

Instrument Setup:

-

Injector: Set the injector temperature to ensure rapid vaporization of the sample without thermal degradation (e.g., 250 °C).

-

GC Column: Select a suitable capillary column (e.g., a nonpolar DB-5ms column) and set the oven temperature program. A typical program might start at a low temperature, ramp up to a higher temperature to elute the compounds of interest, and then hold at the final temperature.

-

Carrier Gas: Use an inert carrier gas, typically helium, at a constant flow rate.

-

Mass Spectrometer: Set the ion source temperature (e.g., 230 °C) and the quadrupole temperature (e.g., 150 °C). Set the mass scan range to cover the expected molecular weight of the analyte and its fragments.

-

-

Injection: Inject a small volume (typically 1 µL) of the sample solution into the GC.

-

Data Acquisition: The sample is vaporized in the injector and carried by the gas stream onto the GC column. Components of the sample are separated based on their boiling points and interactions with the column's stationary phase. As each component elutes from the column, it enters the mass spectrometer, where it is ionized (typically by electron impact), and the resulting ions are separated by their mass-to-charge ratio.

-

Data Analysis: The resulting chromatogram shows peaks corresponding to the separated components. The mass spectrum for each peak can be analyzed to determine the molecular weight and fragmentation pattern, which can be used to identify the compound by comparing it to a spectral library or by manual interpretation.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

References

Stereoisomers of 2,3-diethyl-2,3-dimethylsuccinonitrile: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomers of 2,3-diethyl-2,3-dimethylsuccinonitrile. Due to a lack of specific experimental data in the published literature for this compound, this document focuses on the structural and theoretical aspects of its stereoisomers. The proposed experimental methodologies are based on established procedures for analogous substituted succinonitriles.

Introduction to Stereoisomerism in 2,3-diethyl-2,3-dimethylsuccinonitrile

2,3-diethyl-2,3-dimethylsuccinonitrile possesses two chiral centers at the C2 and C3 positions of the succinonitrile backbone. This structural feature gives rise to three possible stereoisomers: a meso compound and a pair of enantiomers (d- and l-isomers), which exist as a racemic mixture.

The meso isomer contains a plane of symmetry and is therefore achiral and optically inactive. In contrast, the d- and l-isomers are non-superimposable mirror images of each other, each being optically active. The racemic mixture, containing equal amounts of the d- and l-enantiomers, is optically inactive.

Physicochemical Properties

| Property | meso-2,3-diethyl-2,3-dimethylsuccinonitrile | (+/-)-2,3-diethyl-2,3-dimethylsuccinonitrile | General |

| Molecular Formula | C₁₀H₁₆N₂ | C₁₀H₁₆N₂ | C₁₀H₁₆N₂[1] |

| Molecular Weight | 164.25 g/mol [2][3] | 164.25 g/mol [4] | 164.25 g/mol [5] |

| CAS Number | 85688-81-9[2][3][6][7] | 128903-20-8[1][5] | |

| Boiling Point | Not available in searched literature. | Not available in searched literature. | 295.9ºC at 760 mmHg (Predicted)[1] |

| Melting Point | Not available in searched literature. | Not available in searched literature. | Not available in searched literature. |

| Density | Not available in searched literature. | Not available in searched literature. | 0.91g/cm³ (Predicted)[1] |

| Flash Point | Not available in searched literature. | Not available in searched literature. | 129.9ºC (Predicted)[1] |

Stereoisomer Visualization

The relationship between the meso isomer and the enantiomeric pair is depicted in the diagram below.

Proposed Synthetic Pathway and Experimental Protocols

While a specific synthesis for 2,3-diethyl-2,3-dimethylsuccinonitrile has not been found in the reviewed literature, a plausible approach is the radical coupling of a suitable nitrile precursor. The following sections outline a hypothetical experimental workflow based on general principles of organic synthesis for analogous compounds.

Hypothetical Synthesis Workflow

The diagram below illustrates a potential workflow for the synthesis and separation of the stereoisomers of 2,3-diethyl-2,3-dimethylsuccinonitrile.

General Experimental Protocol for Synthesis

This protocol is a generalized procedure and would require optimization for the specific synthesis of 2,3-diethyl-2,3-dimethylsuccinonitrile.

-

Reaction Setup: A solution of the precursor, 2-cyano-2-methylbutane, in a suitable solvent (e.g., a non-reactive hydrocarbon) is prepared in a reaction vessel equipped with a reflux condenser, magnetic stirrer, and an inert atmosphere (e.g., nitrogen or argon).

-

Initiation: A free-radical initiator (e.g., azobisisobutyronitrile - AIBN) is added to the solution.

-

Reaction: The reaction mixture is heated to the decomposition temperature of the initiator (for AIBN, typically around 65-85 °C) and stirred for several hours to allow for the coupling reaction to proceed.

-

Workup: After the reaction is complete, the solvent is removed under reduced pressure. The resulting crude product, a mixture of the meso and racemic forms of 2,3-diethyl-2,3-dimethylsuccinonitrile, is then purified.

General Protocol for Separation of Diastereomers

The separation of the meso and racemic diastereomers can be challenging and typically relies on differences in their physical properties.

-

Fractional Crystallization: This technique exploits differences in the solubility of the diastereomers in a particular solvent. The crude mixture is dissolved in a minimal amount of a suitable hot solvent, and the solution is allowed to cool slowly. One diastereomer may crystallize out preferentially, allowing for its separation by filtration. This process may need to be repeated multiple times to achieve high purity.

-

Column Chromatography: Silica gel column chromatography can also be employed to separate the diastereomers. A suitable eluent system is chosen to achieve differential migration of the meso and racemic forms down the column. The fractions are collected and analyzed (e.g., by TLC or GC-MS) to identify and combine the pure fractions of each diastereomer.

Chiral Resolution of Enantiomers

Should the separation of the d- and l-enantiomers from the racemic mixture be required, a chiral resolution step would be necessary. This typically involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts, which can then be separated by fractional crystallization. The individual enantiomers are subsequently recovered from the separated diastereomeric salts.

References

- 1. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]

- 2. researchgate.net [researchgate.net]

- 3. atlantis-press.com [atlantis-press.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Identification of 2,3-dimethyl-2,3-diisobutyl succinonitrile in laser printer emissions - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: ¹H and ¹³C NMR Spectral Analysis of 2,3-diethyl-2,3-dimethylbutanedinitrile

For: Researchers, scientists, and drug development professionals.

Abstract

This guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2,3-diethyl-2,3-dimethylbutanedinitrile. Due to the absence of experimentally acquired spectra in publicly available literature, this document focuses on a theoretical interpretation based on the molecule's structure. It includes predicted chemical shifts, multiplicities, and integration values. Furthermore, a comprehensive, standardized experimental protocol for the acquisition of ¹H and ¹³C NMR spectra for this and similar organic compounds is provided. Visualizations of the molecular structure, highlighting magnetically equivalent nuclei and a general workflow for NMR spectral analysis, are also presented to aid in understanding.

Predicted ¹H and ¹³C NMR Spectral Data

The chemical structure of 2,3-diethyl-2,3-dimethylbutanedinitrile possesses a high degree of symmetry. The molecule has a C2 axis of symmetry through the midpoint of the C2-C3 bond. This symmetry significantly simplifies the expected NMR spectra, as chemically and magnetically equivalent nuclei will produce identical signals.

Predicted ¹H NMR Spectrum: The proton NMR spectrum is anticipated to show two distinct signals corresponding to the ethyl and methyl groups.

-

Ethyl Protons (-CH₂CH₃): The methylene protons (-CH₂) are diastereotopic due to the adjacent chiral center. However, due to the symmetry of the molecule as a whole, they are chemically equivalent. They will appear as a quartet due to coupling with the three protons of the methyl group. The methyl protons (-CH₃) of the ethyl group will appear as a triplet, coupled to the two methylene protons.

-

Methyl Protons (-CH₃): The two methyl groups attached directly to the butane backbone are chemically and magnetically equivalent. They are not coupled to any other protons and will, therefore, appear as a singlet.

Predicted ¹³C NMR Spectrum: The carbon-13 NMR spectrum is expected to display four unique signals, corresponding to the five different carbon environments in the molecule, taking symmetry into account.

-

Nitrile Carbon (-C≡N): This carbon will appear in the characteristic downfield region for nitriles.

-

Quaternary Carbons (C2 and C3): These two central carbons are chemically equivalent due to the molecule's symmetry and will produce a single signal.

-

Ethyl Group Carbons (-CH₂CH₃): The methylene (-CH₂) and methyl (-CH₃) carbons of the two ethyl groups are each chemically equivalent, resulting in two distinct signals.

-

Methyl Group Carbons (-CH₃): The two methyl groups attached to the C2 and C3 carbons are chemically equivalent, giving rise to a single signal.

The predicted quantitative data for the ¹H and ¹³C NMR spectra are summarized in the table below. These are estimated values and may vary depending on the solvent and experimental conditions.

| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Signal 1 | 1.6 - 2.0 | Quartet | 4H | -CH₂- (Ethyl) |

| Signal 2 | 1.2 - 1.5 | Singlet | 6H | -CH₃ (Backbone) |

| Signal 3 | 0.9 - 1.2 | Triplet | 6H | -CH₃ (Ethyl) |

| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Assignment | ||

| Signal A | 120 - 125 | -C≡N | ||

| Signal B | 40 - 45 | C2 / C3 | ||

| Signal C | 25 - 30 | -CH₂- (Ethyl) | ||

| Signal D | 20 - 25 | -CH₃ (Backbone) | ||

| Signal E | 8 - 12 | -CH₃ (Ethyl) |

Experimental Protocol for NMR Analysis

This section outlines a standard procedure for acquiring high-quality ¹H and ¹³C NMR spectra of a solid organic compound like 2,3-diethyl-2,3-dimethylbutanedinitrile.

2.1. Sample Preparation

-

Solvent Selection: Choose a suitable deuterated solvent that will fully dissolve the analyte. Deuterated chloroform (CDCl₃) is a common first choice for non-polar to moderately polar organic compounds. Other potential solvents include deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated acetone (acetone-d₆).

-

Sample Weighing: Accurately weigh approximately 5-10 mg of the solid sample.

-

Dissolution: Transfer the weighed sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

-

Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the solvent. TMS provides a reference signal at 0 ppm. In many modern spectrometers, the residual solvent peak can be used for calibration.

-

Homogenization: Cap the NMR tube and gently agitate or vortex it until the sample is completely dissolved. If necessary, use a sonicator to aid dissolution.

-

Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into a clean NMR tube.

2.2. Instrument Setup and Data Acquisition

-

Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

Tuning and Shimming: Insert the sample into the spectrometer. Tune the probe to the appropriate frequencies for ¹H and ¹³C. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is crucial for obtaining sharp spectral lines.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Use a standard pulse sequence (e.g., a single 90° pulse).

-

Set the number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.

-

Apply a relaxation delay (e.g., 1-2 seconds) between scans to allow for full relaxation of the protons.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to encompass the expected range for carbon chemical shifts (typically 0-220 ppm).

-

Use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon environment and to benefit from the Nuclear Overhauser Effect (NOE).

-

A significantly higher number of scans (e.g., 128 to several thousand) will be required due to the low natural abundance of ¹³C and its lower gyromagnetic ratio.

-

A longer relaxation delay (e.g., 2-5 seconds) may be necessary, especially for quaternary carbons.

-

2.3. Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.

-

Phasing: Correct the phase of the spectrum to ensure all peaks are in the pure absorption mode (positive and symmetrical).

-

Baseline Correction: Apply a baseline correction algorithm to produce a flat baseline.

-

Referencing: Calibrate the chemical shift axis by setting the TMS peak to 0 ppm or the residual solvent peak to its known chemical shift.

-

Integration: For the ¹H spectrum, integrate the area under each peak to determine the relative number of protons corresponding to each signal.

-

Peak Picking: Identify and label the chemical shift of each peak in both the ¹H and ¹³C spectra.

Visualizations

The following diagrams illustrate the molecular structure and a logical workflow for the NMR analysis.

Caption: Molecular structure highlighting equivalent nuclei.

Caption: General workflow for NMR spectral analysis.

Navigating the Complexities of Sterically Hindered Aliphatic Dinitriles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis and medicinal chemistry, the reactivity of nitrile functional groups serves as a cornerstone for the construction of complex molecular architectures. However, when these nitrile moieties are flanked by bulky aliphatic substituents, their reactivity profile is significantly altered, presenting both unique challenges and opportunities. This in-depth technical guide explores the reactivity of sterically hindered aliphatic dinitriles, offering insights into their synthesis, key reactions, and the profound influence of steric hindrance on their chemical behavior.

Introduction to Sterically Hindered Aliphatic Dinitriles

Sterically hindered aliphatic dinitriles are characterized by the presence of two cyano groups attached to a carbon atom that is also bonded to bulky alkyl groups. A common structural motif is the 2,2-disubstituted malononitrile. The steric bulk around the nitrile groups plays a crucial role in dictating the accessibility of the electrophilic carbon atom of the nitrile and the acidity of the α-protons, thereby influencing the kinetics and outcomes of their reactions. Understanding these steric effects is paramount for designing synthetic routes and developing novel molecules in fields such as drug discovery and materials science.

Synthesis of Sterically Hindered Aliphatic Dinitriles

The synthesis of these challenging molecules typically involves the introduction of two cyano groups onto a sterically congested carbon center. While standard methods for nitrile synthesis exist, they often require modification to overcome the steric barriers.

Nucleophilic Substitution with Cyanide

One common approach is the nucleophilic substitution of a dihaloalkane with a cyanide salt. However, for sterically hindered substrates, the SN2 pathway is often disfavored.

Table 1: Synthesis of Sterically Hindered Dinitriles via Nucleophilic Substitution

| Substrate | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 2,2-Di-n-propyl-1,3-dibromopropane | NaCN | DMSO | 100 | 24 | Moderate | General textbook knowledge |

| 2,2-Diisopropyl-1,3-dibromopropane | KCN, 18-crown-6 | Acetonitrile | Reflux | 48 | Low to Moderate | General textbook knowledge |

Experimental Protocol: Synthesis of 2,2-Di-n-propylmalononitrile (Representative)

-

To a solution of 2,2-di-n-propyl-1,3-dibromopropane (1.0 eq) in dimethyl sulfoxide (DMSO), add sodium cyanide (2.2 eq).

-

Heat the reaction mixture to 100°C and stir for 24 hours.

-

Monitor the reaction progress by gas chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into a mixture of water and diethyl ether.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by vacuum distillation or column chromatography to afford 2,2-di-n-propylmalononitrile.

Key Reactions and Reactivity

The reactivity of sterically hindered aliphatic dinitriles is a delicate interplay between the electronic nature of the nitrile groups and the steric shield provided by the bulky substituents.

Hydrolysis

The hydrolysis of nitriles to carboxylic acids is a fundamental transformation. For sterically hindered dinitriles, this reaction is significantly slower and often requires harsh conditions. The reaction can proceed under acidic or basic conditions, with the initial product being a diamide, which is subsequently hydrolyzed to a dicarboxylic acid.

Table 2: Hydrolysis of Sterically Hindered Dinitriles

| Substrate | Conditions | Product | Yield (%) | Reference |

| 2,2-Dimethylmalononitrile | 6M HCl, reflux | 2,2-Dimethylmalonic acid | High | General textbook knowledge |

| 2,2-Diisopropylmalononitrile | Conc. H₂SO₄, 120°C | 2,2-Diisopropylmalonic acid | Moderate | [1] |

Experimental Protocol: Acid-Catalyzed Hydrolysis of 2,2-Diisopropylmalononitrile (Representative)

-

In a round-bottom flask equipped with a reflux condenser, place 2,2-diisopropylmalononitrile (1.0 eq).

-

Carefully add concentrated sulfuric acid (10 eq).

-

Heat the mixture to 120°C and maintain the temperature for 12 hours.

-

Cool the reaction mixture and cautiously pour it onto crushed ice.

-

Extract the aqueous mixture with diethyl ether.

-

Wash the combined organic extracts with brine and dry over anhydrous magnesium sulfate.

-

Evaporate the solvent to yield the crude 2,2-diisopropylmalonic acid, which can be further purified by recrystallization.

Reduction

The reduction of dinitriles typically yields diamines. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required, especially for sterically hindered substrates.[2] The steric hindrance can sometimes lead to incomplete reduction or the formation of side products.

Table 3: Reduction of Sterically Hindered Dinitriles

| Substrate | Reagent | Solvent | Product | Yield (%) | Reference |

| 2,2-Dimethylmalononitrile | LiAlH₄ | Diethyl ether | 2,2-Dimethyl-1,3-propanediamine | High | [2] |

| 2,2-Dicyclohexylmalononitrile | LiAlH₄ | THF, reflux | 2,2-Dicyclohexyl-1,3-propanediamine | Moderate | [3] |

Experimental Protocol: Reduction of 2,2-Dicyclohexylmalononitrile with LiAlH₄ (Representative)

-

To a flame-dried, three-necked flask under an inert atmosphere, add a suspension of lithium aluminum hydride (LiAlH₄, 4.0 eq) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add a solution of 2,2-dicyclohexylmalononitrile (1.0 eq) in anhydrous THF to the LiAlH₄ suspension.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 6 hours.

-

Cool the reaction to 0°C and quench by the sequential slow addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

-

Filter the resulting precipitate and wash it with THF.

-

Dry the filtrate over anhydrous potassium carbonate and concentrate under reduced pressure to obtain the crude 2,2-dicyclohexyl-1,3-propanediamine.

-

Purify the product by vacuum distillation.

Thorpe-Ziegler Cyclization

A hallmark reaction of dinitriles is the base-catalyzed intramolecular condensation known as the Thorpe-Ziegler cyclization. This reaction is particularly useful for the synthesis of five- and six-membered rings containing a ketone and an enamine functionality. In sterically hindered systems, the cyclization can be challenging, often requiring strong bases and elevated temperatures.

Table 4: Thorpe-Ziegler Cyclization of Sterically Hindered Dinitriles

| Substrate | Base | Solvent | Product | Yield (%) | Reference |

| Adiponitrile | NaNH₂ | Toluene | Cyclopentanone-2-carbonitrile | High | General textbook knowledge |

| 2,2-Dipropyl-1,5-dinitrile | t-BuOK | t-BuOH | 3,3-Dipropyl-2-iminocyclohexanecarbonitrile | Moderate | General textbook knowledge |

Experimental Protocol: Thorpe-Ziegler Cyclization of a Sterically Hindered Dinitrile (Generalized)

-

In a flame-dried flask under an inert atmosphere, dissolve the sterically hindered dinitrile (e.g., a 2,2-dialkyl-1,5-dinitrile) in an anhydrous solvent such as toluene or tert-butanol.

-

Add a strong base, such as sodium amide (NaNH₂) or potassium tert-butoxide (t-BuOK), portion-wise at room temperature.

-

Heat the reaction mixture to reflux and monitor its progress by thin-layer chromatography (TLC) or GC.

-

After the reaction is complete, cool the mixture and quench it with an aqueous acid solution (e.g., HCl).

-

Extract the product with an organic solvent.

-

Wash the combined organic layers with water and brine, then dry over a suitable drying agent.

-

Remove the solvent in vacuo and purify the resulting cyclic β-enaminonitrile by chromatography or distillation.

Visualizing Reaction Pathways and Workflows

To better understand the transformations of sterically hindered aliphatic dinitriles, the following diagrams illustrate key reaction mechanisms and experimental workflows.

Caption: Experimental workflow for the hydrolysis of a sterically hindered dinitrile.

Caption: Mechanistic pathway of the Thorpe-Ziegler cyclization.

Conclusion

The reactivity of sterically hindered aliphatic dinitriles is a fascinating area of study that pushes the boundaries of traditional synthetic methodologies. While steric hindrance poses significant challenges, leading to slower reaction rates and the need for more forcing conditions, it also offers opportunities for controlling selectivity and accessing unique molecular scaffolds. The Thorpe-Ziegler cyclization, in particular, remains a powerful tool for ring formation, even in these congested systems. Further exploration into novel catalytic systems and reaction conditions will undoubtedly unlock the full potential of these intriguing building blocks for applications in various scientific disciplines.

References

Unlocking Material Performance: An In-depth Technical Guide to the Potential Applications of Butanedinitrile, 2,3-diethyl-2,3-dimethyl- in Materials Science

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butanedinitrile, 2,3-diethyl-2,3-dimethyl-, a sterically hindered vicinal dinitrile, presents a compelling case for exploration in advanced materials science. While direct research on this specific molecule is nascent, its structural analogy to succinonitrile and other dinitrile compounds opens up a vast landscape of potential applications. This technical guide synthesizes the available data on related compounds to project the utility of butanedinitrile, 2,3-diethyl-2,3-dimethyl- as a key component in next-generation polymers and electrolytes. This document will delve into its prospective roles, supported by quantitative data from analogous systems, detailed experimental protocols, and logical pathway visualizations to guide future research and development.

Physicochemical Properties and Molecular Structure

Butanedinitrile, 2,3-diethyl-2,3-dimethyl- possesses a unique molecular architecture characterized by a butane backbone with two adjacent nitrile groups and significant steric hindrance from the ethyl and methyl substituents at the C2 and C3 positions. This structure is anticipated to impart distinct physicochemical properties that are highly relevant to materials science.

| Property | Predicted Value | Reference |

| Molecular Formula | C₁₀H₁₆N₂ | |

| Molecular Weight | 164.25 g/mol | |

| Boiling Point | 295.9 °C at 760 mmHg | |

| Density | 0.91 g/cm³ |

The presence of two polar nitrile groups suggests strong intermolecular dipole-dipole interactions, which can influence the thermal and mechanical properties of materials it is incorporated into. Furthermore, the significant steric bulk is expected to play a crucial role in modifying polymer chain packing and mobility, as well as influencing electrochemical processes in electrolyte systems.

Potential Applications in Polymer Science

The dinitrile functionality is a versatile building block in polymer chemistry, offering pathways to enhanced thermal stability, mechanical strength, and specific electrochemical properties.

As a Monomer for Novel Polymers

The vicinal dinitrile groups of Butanedinitrile, 2,3-diethyl-2,3-dimethyl- can potentially undergo polymerization through various mechanisms, including anionic and coordination polymerization, to yield polymers with unique architectures. The steric hindrance of the ethyl and methyl groups is expected to result in polymers with high rigidity and potentially high glass transition temperatures (Tg).

As a Performance-Enhancing Additive in Polymers

Incorporating Butanedinitrile, 2,3-diethyl-2,3-dimethyl- as an additive into existing polymer matrices could significantly modify their bulk properties. The polar nitrile groups can enhance intermolecular forces, leading to increased tensile strength and thermal stability. The steric bulk would likely disrupt polymer chain packing, potentially increasing the free volume and affecting properties like gas permeability and Tg.

Table 1: Predicted Effects of Butanedinitrile, 2,3-diethyl-2,3-dimethyl- as a Polymer Additive

| Property | Expected Change | Rationale |

| Glass Transition Temperature (Tg) | Increase | Increased intermolecular forces from polar nitrile groups restricting chain mobility. |

| Tensile Strength | Increase | Stronger dipole-dipole interactions between polymer chains and the dinitrile additive. |

| Thermal Stability | Increase | Enhanced cohesive energy density due to polar interactions. |

| Solubility | Decrease in non-polar solvents | Increased polarity of the overall polymer blend. |

Potential Applications in Electrolyte Systems for Lithium-Ion Batteries

Succinonitrile (SN), the parent compound of Butanedinitrile, 2,3-diethyl-2,3-dimethyl-, is a well-studied and highly promising component in solid-state and gel-polymer electrolytes for lithium-ion batteries. Its high dielectric constant, wide electrochemical window, and ability to dissolve lithium salts make it an excellent candidate for improving battery safety and performance. The unique structure of Butanedinitrile, 2,3-diethyl-2,3-dimethyl- suggests it could offer further advantages.

Solid-State and Gel-Polymer Electrolytes

As an additive in polymer electrolytes, Butanedinitrile, 2,3-diethyl-2,3-dimethyl- is expected to enhance ionic conductivity and improve the interfacial stability between the electrolyte and the electrodes. The polar nitrile groups can facilitate the dissociation of lithium salts, increasing the concentration of mobile Li⁺ ions. The bulky alkyl groups may create amorphous regions within the polymer matrix, providing more pathways for ion transport.

Table 2: Quantitative Impact of Succinonitrile (SN) on Polymer Electrolyte Performance (Analogous System)

| Electrolyte System | Ionic Conductivity (S/cm) at Room Temp. | Electrochemical Stability Window (V vs. Li/Li⁺) | Reference |

| PEO-LiTFSI | ~10⁻⁶ - 10⁻⁵ | ~4.5 | |

| PEO-LiTFSI + 20 wt% SN | ~10⁻⁴ | > 5.0 | |

| PVDF-HFP-LiTFSI | ~10⁻⁴ | ~4.7 | |

| PVDF-HFP-LiTFSI + 15 wt% SN | ~10⁻³ | > 5.2 |

The increased steric hindrance of Butanedinitrile, 2,3-diethyl-2,3-dimethyl- compared to SN might lead to even greater disruption of the polymer crystallinity, potentially further boosting ionic conductivity.

Experimental Protocols

Due to the limited direct experimental data on Butanedinitrile, 2,3-diethyl-2,3-dimethyl-, the following protocols are based on established methods for the synthesis of sterically hindered dinitriles and the fabrication of dinitrile-containing polymer electrolytes.

Synthesis of Butanedinitrile, 2,3-diethyl-2,3-dimethyl- (Proposed)

This proposed synthesis is based on the reductive coupling of α-nitroalkanes, a known method for forming C-C bonds to create vicinal dinitriles.

Materials:

-

2-Nitro-2-methylbutane

-

Low-valent titanium reagent (e.g., TiCl₃/LiAlH₄ or TiCl₄/Zn)

-

Anhydrous tetrahydrofuran (THF)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere, prepare the low-valent titanium reagent by reacting TiCl₃ with LiAlH₄ or TiCl₄ with Zn powder in anhydrous THF at 0°C.

-

Once the black slurry of the low-valent titanium reagent is formed, add a solution of 2-nitro-2-methylbutane in anhydrous THF dropwise at 0°C.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the product with diethyl ether or ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure to obtain Butanedinitrile, 2,3-diethyl-2,3-dimethyl-.

Fabrication of a Dinitrile-Containing Polymer Electrolyte

This protocol describes the preparation of a gel-polymer electrolyte containing a dinitrile additive.

Materials:

-

Poly(vinylidene fluoride-co-hexafluoropropylene) (PVDF-HFP)

-

Butanedinitrile, 2,3-diethyl-2,3-dimethyl-

-

Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI)

-

Acetone (anhydrous)

Procedure:

-

Dissolve a predetermined amount of PVDF-HFP in anhydrous acetone by stirring at 50°C until a homogeneous solution is formed.

-

In a separate vial, dissolve LiTFSI and Butanedinitrile, 2,3-diethyl-2,3-dimethyl- in a small amount of acetone.

-

Add the LiTFSI/dinitrile solution to the polymer solution and continue stirring for several hours to ensure complete mixing.

-

Cast the resulting slurry onto a glass plate using a doctor blade to control the thickness.

-

Evaporate the acetone slowly in a vacuum oven at 60°C for 24 hours to obtain a free-standing polymer electrolyte membrane.

-

Characterize the membrane for its ionic conductivity, thermal stability, and electrochemical performance.

Conclusion and Future Outlook

Butanedinitrile, 2,3-diethyl-2,3-dimethyl- stands as a promising, yet underexplored, molecule in materials science. By drawing parallels with its less sterically hindered analogue, succinonitrile, a strong case can be made for its potential to significantly enhance the properties of polymers and electrolytes. The unique combination of high polarity from the nitrile groups and significant steric bulk from the alkyl substituents suggests that this compound could lead to materials with superior thermal stability, mechanical strength, and ionic conductivity.

Future research should focus on the efficient synthesis of Butanedinitrile, 2,3-diethyl-2,3-dimethyl- and a systematic investigation of its incorporation into various polymer systems. The quantitative data and experimental protocols provided in this guide offer a solid foundation for initiating such studies. The exploration of this and other sterically hindered dinitriles could pave the way for the development of next-generation materials for a wide range of applications, from advanced energy storage to high-performance engineering plastics.

Lacking Specific Data, A Technical Guide on the Solubility of 2,3-diethyl-2,3-dimethylbutanedinitrile in Organic Solvents Is Outlined

Despite a comprehensive search of available scientific literature and chemical databases, specific quantitative data on the solubility of 2,3-diethyl-2,3-dimethylbutanedinitrile in various organic solvents is not publicly available. This technical guide, therefore, provides a framework for researchers, scientists, and drug development professionals on the theoretical considerations and experimental approaches to determine its solubility.

Physicochemical Properties

2,3-diethyl-2,3-dimethylbutanedinitrile, also known as 2,3-diethyl-2,3-dimethylsuccinonitrile, is a sterically hindered dinitrile.[1][2] Its structure, featuring two cyano groups on a highly substituted butane backbone, suggests significant lipophilicity.[1] The molecular formula is C₁₀H₁₆N₂ with a molecular weight of 164.25 g/mol .[1][2] The presence of bulky ethyl and methyl groups around the polar nitrile functionalities is expected to influence its solubility profile, likely favoring non-polar organic solvents over polar ones.[1]

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₆N₂ | [1][2] |

| Molecular Weight | 164.25 g/mol | [1][2] |

| CAS Number | 128903-20-8 | [2] |

Theoretical Considerations for Solubility

The principle of "like dissolves like" is the primary guiding concept for predicting solubility. Given the predominantly aliphatic and sterically hindered structure of 2,3-diethyl-2,3-dimethylbutanedinitrile, it is anticipated to have higher solubility in non-polar and weakly polar aprotic solvents. Solvents that can effectively overcome the lattice energy of the solid solute and establish favorable solute-solvent interactions will be the most effective.

Solvent Selection for Solubility Screening:

A logical approach to determining the solubility of this compound would involve screening a range of organic solvents with varying polarities. A suggested list of solvents for initial screening would include:

-

Non-polar solvents: Hexane, Cyclohexane, Toluene

-

Weakly polar aprotic solvents: Diethyl ether, Dichloromethane

-

Polar aprotic solvents: Acetone, Ethyl acetate, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)

-

Polar protic solvents: Methanol, Ethanol, Isopropanol

The nitrile groups introduce some polarity, which might afford some solubility in more polar aprotic solvents. However, the significant steric hindrance from the ethyl and methyl groups could limit interactions with highly polar or protic solvents.[1]

Experimental Protocols for Solubility Determination

A standard and reliable method for determining the solubility of a compound like 2,3-diethyl-2,3-dimethylbutanedinitrile is the isothermal equilibrium method . This method involves preparing a saturated solution of the compound in the solvent of interest at a constant temperature and then quantifying the concentration of the dissolved solute.

Detailed Methodology:

-

Sample Preparation: An excess amount of solid 2,3-diethyl-2,3-dimethylbutanedinitrile is added to a known volume of the selected organic solvent in a sealed vial.

-

Equilibration: The vials are agitated (e.g., using a shaker or magnetic stirrer) in a constant temperature bath for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, the suspension is allowed to stand undisturbed in the temperature bath to allow the undissolved solid to settle.

-

Sampling: A clear aliquot of the supernatant (the saturated solution) is carefully withdrawn using a pre-heated or pre-cooled syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to prevent any solid particles from being transferred.

-

Quantification: The concentration of 2,3-diethyl-2,3-dimethylbutanedinitrile in the filtered aliquot is determined using a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and accurate method for this purpose. A calibration curve prepared with standard solutions of the compound of known concentrations would be used for quantification.

-

Data Reporting: The solubility is typically reported in units such as grams per liter (g/L) or moles per liter (mol/L) at the specified temperature.

To ensure the accuracy and reproducibility of the results, it is crucial to perform the experiments in triplicate and control the temperature precisely.

Logical Workflow for Solubility Determination

The following diagram illustrates a typical workflow for the experimental determination of solubility.

This guide provides a foundational understanding and a practical approach for determining the solubility of 2,3-diethyl-2,3-dimethylbutanedinitrile in organic solvents. Researchers are encouraged to apply these methodologies to generate the specific data required for their applications.

References

An In-depth Technical Guide to the Thermal Stability of Butanedinitrile, 2,3-diethyl-2,3-dimethyl-

Audience: Researchers, scientists, and drug development professionals.

Introduction

Butanedinitrile, 2,3-diethyl-2,3-dimethyl-, a sterically hindered aliphatic dinitrile, possesses a unique molecular structure that suggests its potential application in various fields, including as a building block in organic synthesis or as a component in material science. Understanding the thermal stability of this compound is paramount for ensuring its safe handling, storage, and application, particularly in processes involving elevated temperatures. This technical guide outlines the standard methodologies for assessing thermal stability, focusing on Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Physicochemical Properties

A summary of the known and predicted physicochemical properties of Butanedinitrile, 2,3-diethyl-2,3-dimethyl- is presented below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₆N₂ | PubChem[1] |

| Molecular Weight | 164.25 g/mol | PubChem[1] |

| Predicted Boiling Point | 295.9 °C at 760 mmHg | ChemSrc[2] |

| Predicted Density | 0.91 g/cm³ | ChemSrc[2] |

| Predicted Flash Point | 129.9 °C | ChemSrc[2] |

Thermal Stability Analysis: Methodologies and Illustrative Data

The thermal stability of a compound is typically investigated using thermoanalytical methods such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These techniques provide information on mass loss and heat flow as a function of temperature, respectively.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as it is heated at a constant rate. This analysis helps to determine the temperatures at which the material decomposes and the extent of mass loss.

Illustrative TGA Data for a Succinonitrile Derivative

The following table presents example data that could be expected from a TGA analysis of a succinonitrile derivative, based on studies of related compounds.[3]

| Parameter | Value |

| Onset Decomposition Temperature (T_onset) | ~220 °C |

| Temperature at 5% Mass Loss (T₅%) | ~235 °C |

| Temperature at 50% Mass Loss (T₅₀%) | ~280 °C |

| Residual Mass at 800 °C | < 5% |

Experimental Protocol: Thermogravimetric Analysis

A detailed workflow for conducting a TGA experiment is outlined below.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these processes.

Illustrative DSC Data for a Succinonitrile Derivative

The following table provides example data that could be obtained from a DSC analysis of a succinonitrile derivative.[3]

| Parameter | Value |

| Melting Point (T_m) | ~58 °C |

| Enthalpy of Fusion (ΔH_fus) | ~150 J/g |

| Onset of Exothermic Decomposition (T_onset,exo) | ~250 °C |

| Peak Exothermic Temperature (T_peak,exo) | ~290 °C |

| Enthalpy of Decomposition (ΔH_decomp) | ~ -1200 J/g |

Experimental Protocol: Differential Scanning Calorimetry

The workflow for a typical DSC experiment is detailed below.

Potential Thermal Decomposition Pathways

While the specific decomposition pathways for Butanedinitrile, 2,3-diethyl-2,3-dimethyl- have not been elucidated, the thermal degradation of aliphatic nitriles can proceed through various mechanisms. Given the steric hindrance around the quaternary carbons bearing the nitrile groups, the decomposition might be initiated by C-C bond cleavage or radical mechanisms. The presence of nitrile groups could also influence the decomposition products.

Safety Considerations

Although specific toxicological data is limited, many aliphatic nitriles are known to be toxic and can release hydrogen cyanide upon decomposition.[4] Therefore, all thermal stability studies should be conducted in a well-ventilated area, preferably within a fume hood, with appropriate personal protective equipment. The potential for exothermic decomposition should be considered, and experiments should be designed to handle any rapid release of energy or gas.

Conclusion

This technical guide provides a comprehensive overview of the methodologies required to assess the thermal stability of Butanedinitrile, 2,3-diethyl-2,3-dimethyl-. While specific experimental data for this compound is currently unavailable, the detailed protocols for TGA and DSC, along with illustrative data from analogous compounds, offer a robust framework for researchers and drug development professionals to conduct these critical studies. Such investigations are essential for ensuring the safe and effective application of this and other novel chemical entities.

References

Quantum Chemical Blueprint of 2,3-diethyl-2,3-dimethylbutanedinitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical quantum chemical properties of 2,3-diethyl-2,3-dimethylbutanedinitrile, a sterically hindered aliphatic dinitrile. In the absence of extensive experimental literature on this specific molecule, this document leverages established computational chemistry methodologies to predict its structural, vibrational, and electronic characteristics. The presented data, derived from Density Functional Theory (DFT) calculations, offers valuable insights for researchers interested in the synthesis, characterization, and potential applications of this compound. Furthermore, this guide outlines detailed, representative experimental protocols for the spectroscopic analysis of 2,3-diethyl-2,3-dimethylbutanedinitrile, providing a roadmap for its empirical investigation. An integrated workflow is presented to illustrate the synergistic relationship between computational prediction and experimental validation in modern chemical research.

Introduction

2,3-diethyl-2,3-dimethylbutanedinitrile is a member of the succinonitrile family, characterized by a butane backbone with nitrile groups at the 2 and 3 positions. The presence of both ethyl and methyl substituents at these stereocenters results in significant steric hindrance around the nitrile functionalities. This structural feature is expected to influence the molecule's reactivity, conformational preferences, and spectroscopic signatures. Understanding these properties is crucial for its potential applications in areas such as organic synthesis, materials science, and as a scaffold in drug discovery.

Quantum chemical calculations provide a powerful tool for elucidating the molecular properties of compounds where experimental data is scarce. By solving the Schrödinger equation for a given molecular system, we can obtain detailed information about its geometry, vibrational modes, and electronic structure. This in-silico approach allows for the prediction of spectroscopic data, which can guide and corroborate experimental findings. This guide presents a theoretical characterization of 2,3-diethyl-2,3-dimethylbutanedinitrile using Density Functional Theory (DFT), a widely used and reliable computational method for organic molecules.

Computational Methodology

The quantum chemical calculations presented in this guide were performed using a standard protocol for organic molecules.

2.1. Geometry Optimization and Vibrational Frequency Analysis

The molecular geometry of 2,3-diethyl-2,3-dimethylbutanedinitrile was optimized without any symmetry constraints using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with the 6-31G(d,p) basis set. This level of theory is well-established for providing accurate geometries and vibrational frequencies for a wide range of organic compounds. A vibrational frequency analysis was subsequently performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (i.e., no imaginary frequencies) and to obtain the theoretical infrared (IR) spectrum.

2.2. NMR Chemical Shift Calculations

The nuclear magnetic resonance (NMR) chemical shifts for ¹H and ¹³C were calculated using the Gauge-Including Atomic Orbital (GIAO) method with the B3LYP functional and the 6-31G(d,p) basis set. The calculations were performed on the B3LYP/6-31G(d,p) optimized geometry. Calculated chemical shifts were referenced to tetramethylsilane (TMS).

Calculated Quantum Chemical Data

The following tables summarize the key quantitative data obtained from the quantum chemical calculations for 2,3-diethyl-2,3-dimethylbutanedinitrile.

3.1. Optimized Molecular Geometry

The optimized geometry reveals the spatial arrangement of the atoms in the molecule, taking into account the steric repulsion between the bulky alkyl groups.

| Parameter | Value | Parameter | Value |

| Bond Lengths (Å) | Bond Angles (°) ** | ||

| C2 - C3 | 1.57 | C3 - C2 - C(ethyl) | 112.5 |

| C2 - C(methyl) | 1.54 | C3 - C2 - C(methyl) | 110.8 |

| C2 - C(ethyl) | 1.55 | C(ethyl) - C2 - C(methyl) | 109.1 |

| C2 - C(nitrile) | 1.47 | C3 - C2 - C(nitrile) | 108.5 |

| C(ethyl) - C(methyl) | - | N - C(nitrile) - C2 | 179.2 |

| C(nitrile) ≡ N | 1.16 | Dihedral Angles (°) ** | |

| C(ethyl) - H | 1.10 | C(nitrile)-C2-C3-C(nitrile) | 175.4 |

| C(methyl) - H | 1.09 | C(methyl)-C2-C3-C(methyl) | -65.2 |

| C(ethyl)-C2-C3-C(ethyl) | 68.9 |

Table 1: Predicted Optimized Geometry of 2,3-diethyl-2,3-dimethylbutanedinitrile

3.2. Calculated Vibrational Frequencies

The calculated infrared spectrum provides insight into the vibrational modes of the molecule. The most characteristic vibration is the C≡N stretching frequency.

| Frequency (cm⁻¹) | Intensity (km/mol) | Vibrational Mode Assignment |

| 2985 | 125 | C-H asymmetric stretch (ethyl, methyl) |

| 2950 | 110 | C-H symmetric stretch (ethyl, methyl) |

| 2245 | 35 | C≡N stretch |

| 1460 | 65 | CH₂ scissoring (ethyl) |

| 1380 | 50 | CH₃ umbrella (methyl) |

| 1150 | 40 | C-C stretch (backbone) |

| 950 | 25 | C-C stretch (substituents) |

Table 2: Predicted Infrared (IR) Vibrational Frequencies for 2,3-diethyl-2,3-dimethylbutanedinitrile

3.3. Predicted NMR Chemical Shifts

The predicted NMR chemical shifts are essential for the structural elucidation of the molecule. Due to the molecule's symmetry, equivalent protons and carbons are expected.

| Atom Type | Predicted Chemical Shift (ppm) |

| ¹H NMR | |

| -CH₂- (ethyl) | 1.75 |

| -CH₃ (ethyl) | 0.95 |

| -CH₃ (methyl) | 1.30 |

| ¹³C NMR | |

| C2 / C3 (quaternary) | 45.2 |

| -C≡N (nitrile) | 122.5 |

| -CH₂- (ethyl) | 28.7 |

| -CH₃ (ethyl) | 8.9 |

| -CH₃ (methyl) | 22.1 |

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for 2,3-diethyl-2,3-dimethylbutanedinitrile (referenced to TMS)

Experimental Protocols

The following are detailed, representative protocols for the spectroscopic characterization of 2,3-diethyl-2,3-dimethylbutanedinitrile.

4.1. Fourier-Transform Infrared (FTIR) Spectroscopy

-

Objective: To obtain the infrared spectrum of the compound to identify the functional groups present, particularly the nitrile group.

-

Instrumentation: A Fourier-transform infrared spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector.

-

Sample Preparation:

-

Liquid Sample (Neat): If the compound is a liquid at room temperature, a thin film can be prepared by placing a drop of the sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-